2-chloro-N'-(2,8-dimethylquinolin-4-yl)benzohydrazide
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Overview
Description
2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide typically involves the reaction of 2,8-dimethylquinoline-4-carbaldehyde with 2-chlorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It interferes with the DNA replication and protein synthesis pathways, leading to cell death in microbes and cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline: Known for its antimicrobial properties.
2-chloro-8-methylquinoline: Exhibits antimalarial activity.
2-chloro-N-substituted amino quinolines: Used in anticancer research.
Uniqueness
2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide is unique due to its combined antimicrobial, antimalarial, and anticancer properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N'-(2,8-dimethylquinolin-4-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-11-6-5-8-14-16(10-12(2)20-17(11)14)21-22-18(23)13-7-3-4-9-15(13)19/h3-10H,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCLQIXUHDMPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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